Ethyl 2,2-difluoropropanoate

Physical Organic Chemistry Process Chemistry Purification

Ethyl 2,2-difluoropropanoate (CAS 28781-85-3) is a fluorinated ester characterized by a 2,2-difluoro substitution pattern on a propanoate backbone (molecular formula C5H8F2O2; molecular weight 138.11 g/mol). It is a colorless liquid at ambient temperature with a boiling point of 97.2°C at 760 mmHg (or 24-25°C at 20 mmHg), a density of 1.102 g/cm³, and a refractive index (n20/D) of 1.351.

Molecular Formula C5H8F2O2
Molecular Weight 138.11 g/mol
CAS No. 28781-85-3
Cat. No. B1334224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoropropanoate
CAS28781-85-3
Molecular FormulaC5H8F2O2
Molecular Weight138.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(F)F
InChIInChI=1S/C5H8F2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3
InChIKeyISVLDAIKRGXNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-Difluoropropanoate (CAS 28781-85-3): Chemical Profile and Procurement-Relevant Identifiers


Ethyl 2,2-difluoropropanoate (CAS 28781-85-3) is a fluorinated ester characterized by a 2,2-difluoro substitution pattern on a propanoate backbone (molecular formula C5H8F2O2; molecular weight 138.11 g/mol) [1]. It is a colorless liquid at ambient temperature with a boiling point of 97.2°C at 760 mmHg (or 24-25°C at 20 mmHg), a density of 1.102 g/cm³, and a refractive index (n20/D) of 1.351 . The compound is valued as a versatile building block in organic synthesis, particularly for introducing a difluoromethyl (CF2) moiety into pharmaceutical and agrochemical candidates, owing to the unique steric and electronic properties conferred by geminal fluorine atoms [2].

Ethyl 2,2-Difluoropropanoate (CAS 28781-85-3): Why In-Class Analogs Cannot Be Interchanged in Synthetic and Physicochemical Contexts


The 2,2-difluoro motif is not interchangeable with mono-fluorinated (e.g., ethyl 2-fluoropropanoate) or trifluorinated (e.g., ethyl 3,3,3-trifluoropropanoate) analogs, nor with non-fluorinated (e.g., ethyl propanoate) or chlorinated (e.g., ethyl 2,2-dichloropropanoate) counterparts. The presence of two geminal fluorine atoms at the alpha-position drastically alters the ester's electronic environment, lipophilicity (LogP), and steric profile, which in turn dictates its reactivity in nucleophilic substitutions, its metabolic stability as a building block in drug candidates, and its physical properties (e.g., boiling point, density) that impact purification and formulation [1]. The specific balance of inductive electron-withdrawal and steric hindrance provided by the -CF2- group is a unique feature that cannot be replicated by other halogenation patterns or ester homologs, making direct substitution without re-optimization of synthetic routes or final product properties highly improbable [2].

Ethyl 2,2-Difluoropropanoate (CAS 28781-85-3): Quantified Comparative Evidence for Differentiated Selection


Lower Boiling Point and Higher Density Compared to Dichloro and Non-Fluorinated Analogs: Implications for Purification and Handling

Ethyl 2,2-difluoropropanoate (target) exhibits a boiling point of 97.2°C at 760 mmHg, which is significantly lower than that of its dichloro analog, ethyl 2,2-dichloropropanoate (bp ~179-180°C) , and comparable to ethyl 2-fluoropropanoate (bp ~125°C) [1] but higher than non-fluorinated ethyl propanoate (bp ~99°C) . Its density (1.102 g/cm³) is higher than that of ethyl propanoate (~0.89 g/cm³) and ethyl 2-fluoropropanoate (~1.0 g/cm³) [1], but lower than ethyl 3,3,3-trifluoropropanoate (1.191 g/cm³) . These differences are critical for selecting appropriate distillation parameters and predicting phase behavior during work-up.

Physical Organic Chemistry Process Chemistry Purification

Intermediate Lipophilicity (XLogP3 = 1.1) Balances Metabolic Stability and Permeability in Drug Design

The predicted lipophilicity of ethyl 2,2-difluoropropanoate, measured by XLogP3, is 1.1 [1]. This value is notably higher than that of its non-fluorinated parent ethyl propanoate (experimental LogP ≈ 0.8-1.2) , indicating a modest increase in lipophilicity due to fluorine substitution. In contrast, the trifluorinated analog ethyl 3,3,3-trifluoropropanoate has a higher LogP of 1.5 . The difluoro pattern provides a balanced lipophilicity that is often desirable for maintaining aqueous solubility while enhancing membrane permeability, a property not achievable with the same precision using mono-fluoro or perfluoroalkyl groups.

Medicinal Chemistry ADME Drug Design

Proven Synthetic Utility in Radiochemistry: Precursor to 18F-Labeled Hypoxia Markers

Ethyl 2,2-difluoropropanoate has been specifically utilized as a starting material in a five-step sequence to synthesize methyl 4-phthalimido-2,2-difluoropropanedithioate, a key precursor for oxidative fluorodesulfurization in [18F]-radiochemistry [1]. This application is distinct from the use of ethyl 3,3,3-trifluoropropanoate, which has been employed for synthesizing 2-bromo derivatives . The ability to convert the difluoro ester into a dithioester for subsequent [18F] labeling demonstrates a unique synthetic handle not available from mono-fluoro or non-fluorinated analogs, as the gem-difluoro group provides the necessary activation for the dithioester formation step.

Radiochemistry PET Imaging Fluorine Chemistry

Precedented Incorporation into Marketed Agrochemicals: Intermediate for Flucarbazone-Sodium

Ethyl 2,2-difluoropropanoate is a documented intermediate in the synthesis of the commercial herbicide Flucarbazone-Sodium [1]. This contrasts with ethyl 2-fluoropropanoate and ethyl 3,3,3-trifluoropropanoate, which have not been identified as direct intermediates for this particular active ingredient. The 2,2-difluoro substitution is likely critical for the bioactivity and environmental fate of the final herbicide, as it influences metabolic stability in target weeds and degradation pathways.

Agrochemical Synthesis Herbicide Industrial Chemistry

Patent Citations by Major Pharmaceutical Companies Validate Utility as a Medicinal Chemistry Building Block

Ethyl 2,2-difluoropropanoate has been explicitly referenced in patents assigned to Pfizer Inc., indicating its use as a synthetic intermediate in the development of novel pharmaceutical compounds . While the exact quantitative details of these proprietary syntheses are not disclosed, the association with a major pharmaceutical innovator provides a strong, independent signal of the compound's value and reliability in a drug discovery setting. In contrast, there is no equivalent public patent association for ethyl 2-fluoropropanoate or ethyl 2,2-dichloropropanoate with Pfizer in the same context.

Drug Discovery Patent Analysis Pharmaceutical Intermediate

Ethyl 2,2-Difluoropropanoate (CAS 28781-85-3): Evidence-Based Application Scenarios for Procurement


PET Tracer Development: Synthesis of [18F]-Labeled Hypoxia Imaging Agents

Research groups focused on developing novel positron emission tomography (PET) tracers for hypoxia imaging can utilize ethyl 2,2-difluoropropanoate as a starting material for the multi-step synthesis of difluoromethyl-containing precursors, specifically methyl 4-phthalimido-2,2-difluoropropanedithioate, which can be subsequently transformed into [18F]-labeled perfluorinated markers via oxidative fluorodesulfurization [1].

Agrochemical Process Development: Synthesis of Flucarbazone-Sodium and Analogs

Process chemists and agrochemical companies involved in the production or modification of triazolinone herbicides, particularly Flucarbazone-Sodium, should procure ethyl 2,2-difluoropropanoate as a key building block. Its use as an intermediate in the commercial synthesis of this herbicide is documented, and substitution with other fluorinated or non-fluorinated esters would likely fail to produce the desired active ingredient [2].

Medicinal Chemistry Optimization: Balancing Lipophilicity and Metabolic Stability

Medicinal chemists seeking to improve the metabolic stability of lead compounds without excessively increasing lipophilicity can strategically incorporate the 2,2-difluoropropanoate moiety. Its predicted LogP of 1.1 [3] provides a favorable balance between the high lipophilicity of trifluoromethyl analogs (LogP ~1.5) and the lower metabolic stability of non-fluorinated esters, offering a tunable handle for ADME property optimization.

Process Chemistry Scale-Up: Distillation and Purification Planning

For process development and scale-up, the physical properties of ethyl 2,2-difluoropropanoate (boiling point 97.2°C at 760 mmHg, density 1.102 g/cm³) must be considered when designing distillation protocols, solvent extraction, and reactor loading. Its boiling point is significantly lower than that of the corresponding dichloro analog, offering a clear advantage in energy efficiency during purification, a critical factor in cost-sensitive manufacturing .

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